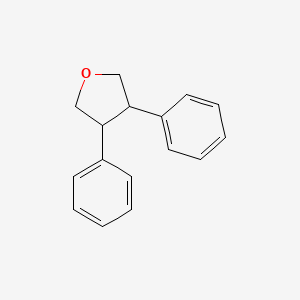
3,4-Diphenyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diphenyltetrahydrofuran is an aryltetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neuroprotective Effects
Research indicates that 3,4-Diphenyltetrahydrofuran exhibits neuroprotective properties. Compounds derived from it have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal death .
2. Antiepileptic Activity
The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential for development into therapeutic agents for epilepsy .
3. Antidepressant Properties
In addition to neuroprotection, this compound derivatives have been explored for their antidepressant effects. Studies indicate that these compounds can modulate neurotransmitter systems involved in mood regulation, offering a new avenue for treating depression .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of a specific derivative of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests that compounds derived from this compound may contribute to mitigating the progression of Alzheimer's disease.
Case Study 2: Antiepileptic Evaluation
Another research initiative focused on assessing the antiepileptic properties of this compound derivatives in rodent models. The findings revealed that treatment with these compounds significantly decreased seizure activity, highlighting their potential as alternative treatments for epilepsy.
Therapeutic Potential Overview
Eigenschaften
CAS-Nummer |
93433-53-5 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
BQRJKBFGRQFFMF-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
93433-53-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















